8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C21H25ClN6O3 and its molecular weight is 444.92. The purity is usually 95%.
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Biological Activity
8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry as a potential kinase inhibitor. Kinase inhibitors are vital in regulating cellular processes such as growth and proliferation.
Chemical Structure and Properties
The compound's structure can be detailed as follows:
Property | Description |
---|---|
IUPAC Name | 6-(3-chloro-2-methylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Molecular Formula | C22H25ClN6O3 |
Molecular Weight | 444.92 g/mol |
CAS Number | 887214-88-2 |
The presence of various substituents on the purine core contributes to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism typically involves:
- Binding Affinity : The compound may bind to active sites on kinases, inhibiting their activity and thus modulating downstream signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can lead to reduced levels of uric acid, which is beneficial in conditions like gout.
Inhibition of Xanthine Oxidase
A study evaluated the inhibitory effects of various compounds on xanthine oxidase activity. While direct data on the specific compound was not available, related imidazo[2,1-f]purines have shown promising results with IC50 values indicating effective inhibition. For example:
Compound | IC50 (µM) |
---|---|
Allopurinol | 7.82 ± 0.12 |
6-Aminopurine | 10.89 ± 0.13 |
2-Chloro-6(methylamino)purine | 10.19 ± 0.10 |
These findings suggest that derivatives similar to our compound could exhibit comparable inhibitory activity against XO.
Kinase Inhibition Potential
Research into kinase inhibitors has highlighted the importance of structural modifications in enhancing biological activity. The unique combination of functional groups in this compound positions it as a candidate for further investigation into its kinase inhibition potential.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazo[2,1-f]purines:
- Antitumor Activity : Compounds within this class have been investigated for their potential antitumor properties by inhibiting specific kinases involved in cancer cell proliferation.
- Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models by modulating kinase activity associated with neuronal survival.
- Antimicrobial Properties : The structural characteristics also suggest potential applications against bacterial infections, particularly those caused by resistant strains.
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-14-15(22)4-3-5-16(14)26-8-9-27-17-18(23-20(26)27)24(2)21(30)28(19(17)29)7-6-25-10-12-31-13-11-25/h3-5H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZGHNOORGAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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